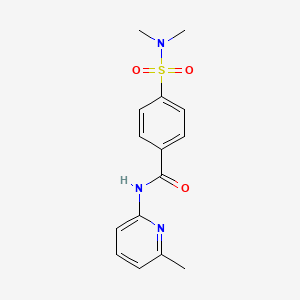

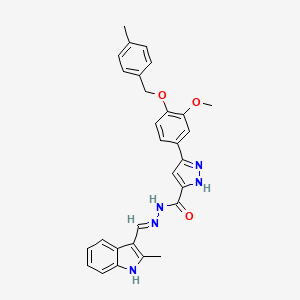

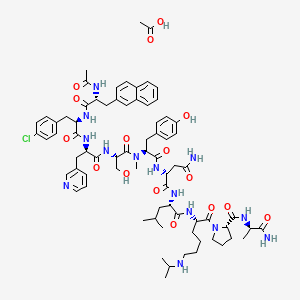

![molecular formula C20H16ClN3 B2934264 5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine CAS No. 58589-64-3](/img/structure/B2934264.png)

5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves the reaction of amines with other organic compounds . The specific synthesis route for your compound would depend on the starting materials and the desired functional groups.Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives can undergo various chemical reactions, depending on their functional groups . Without more specific information, it’s difficult to comment on the chemical reactions of your compound.Wissenschaftliche Forschungsanwendungen

Structural and Chemical Properties

Research on pyrazolo[3,4-b]pyridines has highlighted their unique structural and chemical properties. For instance, studies on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines have revealed insights into their crystal structures and hydrogen bonding, indicating a preference for certain tautomeric structures in solution and solid state, which can influence their reactivity and interaction with other molecules (Quiroga et al., 1999). This foundational knowledge is crucial for understanding how 5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine might behave in various chemical contexts.

Catalytic Applications

Derivatives of pyrazolo[3,4-b]pyridines have been explored for their catalytic applications, particularly in oligomerization reactions. Unsymmetrical (pyrazolylmethyl)pyridine metal complexes, for example, have shown promising results as catalysts for ethylene oligomerization, demonstrating the role of solvent and co-catalyst in product distribution and highlighting the potential of pyrazolo[3,4-b]pyridine derivatives in catalysis (Nyamato et al., 2014).

Photophysical Properties

The photophysical properties of bis-pyrazolopyridine derivatives have been extensively studied, revealing dual fluorescence and intramolecular charge transfer in bulky electron donor-acceptor systems. Such properties are significant for the development of new photonic and electronic materials, indicating potential applications of this compound in these areas (Rotkiewicz et al., 1996).

Synthesis of Novel Compounds

Additionally, the synthesis of novel heterocycles of pharmaceutical interest using pyrazolo[3,4-b]pyridine derivatives showcases the compound's utility in drug development and medicinal chemistry. These compounds can serve as precursors or intermediates in the synthesis of molecules with potential therapeutic applications (Metwally et al., 2008).

Safety and Hazards

Zukünftige Richtungen

The study of pyrazolo[3,4-b]pyridine derivatives is an active area of research, particularly in the field of medicinal chemistry . Future research could involve the synthesis of new derivatives, the investigation of their biological activity, and the development of safer and more effective therapeutic agents.

Wirkmechanismus

Target of Action

Similar compounds in the pyrazoline and pyrazolo[3,4-b]pyridine families have been reported to interact with various biological targets . For instance, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .

Mode of Action

It’s worth noting that pyrazoline derivatives have been reported to inhibit ache activity, affecting normal nerve pulse transmission and leading to behavioral changes and movement impairment .

Biochemical Pathways

It’s known that inhibition of ache can disrupt cholinergic neurotransmission, which is crucial for memory, learning, and muscle contraction .

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Eigenschaften

IUPAC Name |

5-chloro-4,6-dimethyl-1,3-diphenylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3/c1-13-17-19(15-9-5-3-6-10-15)23-24(16-11-7-4-8-12-16)20(17)22-14(2)18(13)21/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULXGIPZZTZQTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN(C2=NC(=C1Cl)C)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

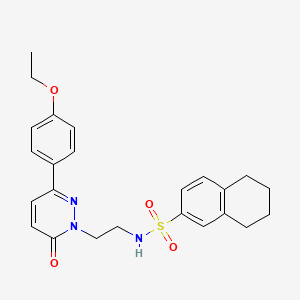

![3-benzyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2934189.png)

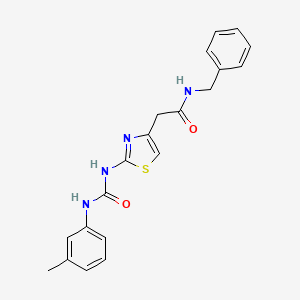

![ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate](/img/structure/B2934192.png)

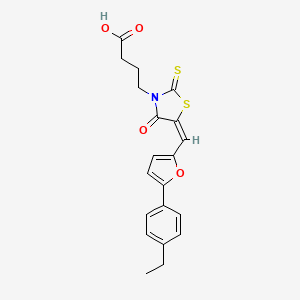

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2934195.png)

![2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One](/img/structure/B2934199.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2934201.png)